molecular formula C19H21N3O4S2 B2829025 3-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-79-0

3-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2829025
CAS No.: 877654-79-0
M. Wt: 419.51
InChI Key: XQOUDAXVCAIOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound, cataloged as BK02416 (CAS: 877654-79-0), belongs to the thieno[3,2-d]pyrimidin-4-one class. Its structure features:

  • A 3-methoxyphenyl group at position 2.
  • A morpholin-4-yl-2-oxoethylsulfanyl moiety at position 2.
  • A saturated thienopyrimidinone core with fused cyclohexane rings.

Molecular Formula: C₁₉H₂₁N₃O₄S₂
Molecular Weight: 419.52 g/mol .

Synthesis and Characterization: The compound is synthesized via nucleophilic substitution reactions, where the thiol group replaces a leaving group (e.g., halogen) on the pyrimidinone core. Structural confirmation is achieved through NMR, mass spectrometry, and X-ray crystallography (when applicable) .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-25-14-4-2-3-13(11-14)22-18(24)17-15(5-10-27-17)20-19(22)28-12-16(23)21-6-8-26-9-7-21/h2-4,11H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUDAXVCAIOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is part of a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the reaction of various substituted phenyl groups with pyrimidine and thiophene moieties. The specific compound under discussion incorporates a morpholine ring, which enhances its interaction with biological targets.

Antitumor Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound 12e , a related thieno derivative, showed IC50 values of 0.55 µM against SU-DHL-6 lymphoma cells and 0.95 µM against WSU-DLCL-2 cells, indicating potent antitumor effects .
  • The compound induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibited their migration .

The proposed mechanism involves the inhibition of EZH2 (enhancer of zeste homolog 2), a critical regulator in cancer progression. By targeting EZH2, these compounds can alter gene expression patterns conducive to tumor growth suppression.

Case Studies

  • In Vitro Studies : A study evaluated a series of thieno[3,2-d]pyrimidinones for their ability to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. Two compounds demonstrated moderate inhibition (36% and 25%) at a concentration of 1 µM . This suggests that modifications to the thieno structure can enhance biological activity.
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines such as Jurkat (T-cell leukemia) and HCT116 (colon carcinoma). The results indicated significant cytotoxicity after 72 hours of exposure .

Summary Table of Biological Activity

CompoundTarget Cell LineIC50 (µM)Mechanism
12eSU-DHL-60.55EZH2 inhibition
WSU-DLCL-20.95Induces apoptosis
K5621.68Migration inhibition
3bHCT116Not specified17β-HSD inhibition
JurkatNot specifiedCytotoxicity

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for the compound is limited, related studies suggest that modifications to the thieno[3,2-d]pyrimidine core can enhance oral bioavailability and reduce toxicity in non-cancerous cell lines such as HEK293T . For instance, the CC50 value for compound 12e was reported at 15.09 µM, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name R₁ (Position 3) R₂ (Position 2) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound (BK02416) 3-Methoxyphenyl 2-(Morpholin-4-yl)-2-oxoethylsulfanyl 419.52 Not explicitly reported
3-Ethyl-2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Ethyl 2-(4-Fluorophenyl)-2-oxoethylsulfanyl 404.47 Antimalarial (in vitro)
3-(4-Ethoxyphenyl)-2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl 2-(4-Methoxyphenyl)-2-oxoethylsulfanyl 465.56 Not reported
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Phenyl 2-(Morpholin-4-yl)-2-oxoethylsulfanyl 425.54 Analgesic (200 mg/kg, oral)
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl (4-Chlorophenyl)methylsulfanyl 443.96 Not reported

Key Observations :

  • Aryl Modifications : The 3-methoxyphenyl group in BK02416 may confer metabolic stability compared to unsubstituted phenyl analogs (e.g., ), as methoxy groups resist oxidative degradation .
  • Biological Activity : Analogs with halogenated aryl groups (e.g., 4-fluorophenyl in ) show antimalarial activity, likely due to enhanced lipophilicity and target binding .

Pharmacokinetic and Toxicity Data

Limited direct data are available for BK02414. However, inferences can be drawn from analogs:

  • Metabolism : Morpholine-containing compounds undergo oxidation to morpholine N-oxide, a common detoxification pathway .
  • Toxicity: Thienopyrimidinones with methyl/ethyl substituents (e.g., ) exhibit lower hepatotoxicity compared to halogenated derivatives in rodent models .

Crystallographic and Computational Insights

  • Crystal Packing: Pyrimidinone derivatives often form hydrogen-bonded dimers via N–H···O interactions, stabilizing the lattice .
  • Docking Studies: Morpholine and methoxyphenyl groups in BK02416 may interact with ATP-binding pockets in kinase targets, as seen in related pyrido[2,3-d]pyrimidinones .

Q & A

Q. What are the key considerations for synthesizing the compound with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidine precursors and substitution reactions to introduce the morpholin-4-yl and 3-methoxyphenyl groups. Critical factors include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) for cyclization steps .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions or base catalysts (e.g., NaH) for thioether bond formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 90°C, 12h6592%
Thioether formationNaH, THF, 0°C→RT7889%
Final purificationEtOH/H2O recrystallization8598%

Q. How can NMR and mass spectrometry (MS) be optimized for characterizing the compound?

Methodological Answer:

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 to dissolve the compound. Assign peaks by comparing with analogous thienopyrimidine derivatives (e.g., methoxy protons at δ 3.8–4.0 ppm; morpholine protons at δ 3.5–3.7 ppm) .
  • High-Resolution MS (HRMS) : Electrospray ionization (ESI+) in positive ion mode with internal calibration (e.g., sodium formate clusters) achieves <5 ppm mass accuracy .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene and pyrimidine regions .

Q. What are effective strategies for confirming the molecular structure via X-ray crystallography?

Methodological Answer:

  • Crystal growth : Slow evaporation from acetonitrile or DCM/hexane mixtures at 4°C .
  • Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å resolution).
  • Refinement : SHELXL (for small molecules) with anisotropic displacement parameters and hydrogen atom placement via riding models .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies may arise from differences in assay conditions or compound purity. Mitigation strategies include:

  • Standardized assays : Use kinase inhibition assays (e.g., EGFR or PI3K) with ATP concentrations fixed at 10 µM .
  • Purity validation : Confirm purity via HPLC (>98%) and elemental analysis (C, H, N, S within ±0.4% of theoretical) .
  • Control compounds : Compare with known inhibitors (e.g., gefitinib for EGFR) to validate assay sensitivity .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., PDB ID: 1M17 for EGFR). Focus on hydrogen bonding with morpholine oxygen and hydrophobic interactions with the thienopyrimidine core .
  • Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on IC50 values using CoMFA or HQSAR .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives?

Methodological Answer:

  • Synthetic modifications : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH2CH3) substituents .
  • Biological testing : Measure IC50 against cancer cell lines (e.g., MCF-7, A549) and compare with parent compound.
  • Data analysis : Use clustering algorithms (e.g., PCA) to group derivatives by activity and physicochemical properties (logP, polar surface area) .

Example SAR Table

DerivativeSubstituentIC50 (µM, MCF-7)logP
Parent3-OCH30.452.8
Derivative 14-OCH2CH30.623.1
Derivative 23-CF30.283.5

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the morpholine nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .
  • Co-solvent systems : Use 10% DMSO in PBS with 0.1% Tween-80 to maintain solubility during in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.